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Get Quote

This document provides a detailed protocol for conducting a pharmacokinetic (PK) study of copanlisib in

mice, based on a validated bioanalytical method [1]. Copanlisib is a pan-class I phosphatidylinositol 3-

kinase (PI3K) inhibitor with predominant activity against PI3K-α and PI3K-δ isoforms, approved for the

treatment of relapsed follicular lymphoma [2] [3] [4]. Understanding its pharmacokinetics in preclinical

models is essential for translating findings to clinical settings.

1. Study Objectives and Design The primary objective is to characterize the pharmacokinetic profile of

copanlisib following intravenous administration in mice. Key parameters include maximum plasma

concentration (C~max~), area under the curve (AUC), elimination half-life (t~1/2~), volume of distribution

(V~d~), and clearance (CL) [1] [5]. The study employs a single-dose design with serial blood sampling over

a period to capture the full concentration-time profile.

2. Experimental Animals and Dosing

Animals: Laboratory mice (e.g., C57BL/6 or BALB/c strains).

Dosing: Copanlisib is administered via intravenous (IV) injection. A dose of 12 mg/kg is well-
tolerated in mice and aligns with doses used in prior efficacy studies [2].

Formulation: Copanlisib can be dissolved in a mixture of 0.1 N HCl:DMSO (2:98, v/v) and further
diluted with saline or a suitable vehicle (e.g., containing Solutol and ethanol) to ensure solubility and

stability [1].

3. Sample Collection and Processing Blood samples (approximately 100 µL per time point) are collected

via retro-orbital bleeding or tail vein into K~2~EDTA-coated tubes at pre-dose and post-dose time points:
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0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 16, 24, 36, 48, 72, 96, 120, 144, 168, 192, 216, and 240 hours [1] [5]. Plasma is

separated by centrifugation at 14,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis [1].

4. Bioanalytical Method for Quantifying Copanlisib A validated high-performance liquid chromatography

(HPLC) method with photo-diode array (PDA) detection is used for quantifying copanlisib in mice plasma

[1].

Extraction: Liquid-liquid extraction with ethyl acetate. To 100 µL of plasma, add 1.0 mL of ethyl

acetate, vortex for 3 minutes, and centrifuge at 14,000 rpm for 5 minutes at 5°C. Collect the organic
layer (800 µL) and evaporate to dryness under a nitrogen stream at 50°C. Reconstitute the residue in

100 µL of internal standard (IS) solution (enasidenib at 600 ng/mL in 80% methanol) [1].
HPLC Conditions:

Column: Hypersil Gold C~18~ (250 × 4.0 mm, 5 µm), maintained at 40°C.
Mobile Phase: Binary gradient of 10 mM ammonium formate (pH 4.0, adjusted with formic

acid; Solvent A) and acetonitrile (Solvent B) at a flow rate of 0.8 mL/min.
Gradient Program:

0-5.0 min: 90% A
5.0-5.5 min: Linear ramp to 10% A

5.5-8.0 min: Maintain 10% A
8.0-10.0 min: Return to 90% A for re-equilibration

Detection: PDA detector set at 310 nm.
Retention Times: Copanlisib ~6.60 min; IS (enasidenib) ~7.80 min [1].

Method Validation: The method is validated as per FDA guidelines, demonstrating linearity over 50-
5000 ng/mL (r² ≥ 0.998), and accuracy and precision within acceptable limits (<15% deviation) [1].

5. Pharmacokinetic Data Analysis PK parameters are calculated using non-compartmental analysis (NCA)

with software such as Phoenix WinNonlin:

C~max~: Observed maximum plasma concentration.

T~max~: Time to reach C~max~.
AUC~0-t~: Area under the plasma concentration-time curve from zero to the last measurable time

point, calculated by the linear trapezoidal rule.
AUC~0-∞~: AUC from zero to infinity.

t~1/2~: Elimination half-life, calculated as 0.693/λ~z~, where λ~z~ is the terminal elimination rate
constant.

V~d~: Volume of distribution.
CL: Clearance [1] [5].

6. Stability and Quality Control Copanlisib in plasma is stable under the following conditions:
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Bench-top stability.

Auto-sampler stability.
Three freeze-thaw cycles.

Long-term storage at -80°C for at least 50 days [1]. Quality Control (QC) samples at low (150 ng/mL),
medium (2250 ng/mL), and high (3500 ng/mL) concentrations are analyzed with each batch to ensure

accuracy and precision [1].

Detailed Experimental Protocols

Protocol 1: Plasma Sample Processing for Copanlisib
Quantification

Thaw plasma samples on ice or at room temperature.
Aliquot 100 µL of plasma into a microcentrifuge tube.

Add 1.0 mL of ethyl acetate and vortex vigorously for 3 minutes.
Centrifuge at 14,000 rpm for 5 minutes at 5°C.

Transfer 800 µL of the upper organic layer to a new tube.
Evaporate to dryness under a gentle stream of nitrogen at 50°C.

Reconstitute the residue in 100 µL of IS working solution (600 ng/mL enasidenib in 80% methanol).
Vortex to mix and transfer to an HPLC vial for analysis [1].

Protocol 2: Preparation of Calibration Standards and Quality
Controls

Stock Solutions: Prepare copanlisib primary stock at 1.0 mg/mL in 0.1 N HCl:DMSO (2:98, v/v).

Prepare IS stock at 1.0 mg/mL in DMSO [1].
Working Solutions: Dilute copanlisib stock with an appropriate solvent (e.g., 80% methanol) to

working concentrations.
Calibration Standards: Spike 10 µL of working solution into 90 µL of blank mice plasma to achieve

concentrations of 50, 100, 500, 750, 1250, 2500, 3750, and 5000 ng/mL [1].
Quality Controls: Prepare QC samples at 50 (LLOQ QC), 150 (LQC), 2250 (MQC), and 3500
(HQC) ng/mL [1].
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Data Presentation

Table 1: Key Pharmacokinetic Parameters of Copanlisib from Preclinical and Clinical Studies

Parameter Preclinical (Mice, IV) [1] Clinical (Human, IV 12 mg) [5]

C~max~ (ng/mL) Not specified Not specified

T~max~ (h) 0.5-1.0 (assumed) ~1 (end of infusion)

AUC~0-t~ (h·ng/mL) Reported for linear range Major component of total radioactivity
(84%)

t~1/2~ (h) To be determined from study
data

52.1 (range 40.4–67.5)

V~d~ (L) To be determined from study
data

1870

CL (L/h) To be determined from study
data

Not specified

Protein Binding (%) Not specified ~84% (human)

Major Elimination
Route

Not specified Feces (64%), Urine (22%)

Table 2: Validated HPLC Method Parameters for Copanlisib in Mice Plasma [1]

Parameter Specification

Analytical Technique HPLC-PDA

Detection Wavelength 310 nm

Linear Range 50 - 5000 ng/mL
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Parameter Specification

Correlation Coefficient (r²) ≥ 0.998

Intra-day Accuracy/Precision Within acceptable limits (<15%)

Inter-day Accuracy/Precision Within acceptable limits (<15%)

Retention Time (Copanlisib) 6.60 min

Retention Time (IS, Enasidenib) 7.80 min

Run Time 10 min

Stability Bench-top, auto-sampler, freeze-thaw (3 cycles), long-term at -80°C

Experimental Workflow and Signaling Pathway
Visualization

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the mechanism

of action of copanlisib.

Diagram 1: Copanlisib PK Study Workflow

This diagram outlines the key steps in the pharmacokinetic study of copanlisib in a mouse model.
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Diagram 2: Copanlisib Mechanism and PI3K Pathway

This diagram illustrates the role of copanlisib in inhibiting the PI3K signaling pathway, which is crucial for

cell survival and proliferation.
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Summary

These application notes and protocols provide a robust framework for conducting a pharmacokinetic study of

copanlisib in mice. The validated HPLC method ensures reliable quantification, and the detailed protocols

support the generation of high-quality data. Understanding the pharmacokinetics of copanlisib in preclinical

models is a critical step in optimizing its therapeutic use, particularly in oncology, where it shows promise

not only as a monotherapy but also in combination with immune checkpoint inhibitors [2] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 9 / 9 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s001528?utm_src=pdf-bulk
https://www.smolecule.com/products/s001528?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

